Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic nomenclature of this compound follows established IUPAC conventions for complex cyclic organic compounds containing multiple functional groups. The primary IUPAC name reflects the cyclopentane ring system as the principal structural framework, with the acetic acid methyl ester functionality and the 3-oxo-2-(2-pentenyl) substitution pattern clearly delineated. The compound's molecular formula is established as C₁₃H₂₀O₃ with a molecular weight of 224.2961 daltons, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, and three oxygen atoms in its structure.
The stereochemical complexity of this compound has led to multiple systematic names that specify different geometric and optical isomers. The most commonly referenced systematic names include methyl 2-(3-oxo-2-pent-2-enylcyclopentyl)acetate and 3-oxo-2-(2-pentenyl)cyclopentaneacetic acid methyl ester. These names emphasize different aspects of the molecular structure while maintaining chemical accuracy and conformity to IUPAC standards.
Extensive synonymy exists for this compound across chemical literature and databases, reflecting its occurrence in various stereoisomeric forms and its relationship to naturally occurring jasmonates. The ChemSpider database lists numerous alternative names including cyclopentaneacetic acid, 3-oxo-2-(2-penten-1-yl)-, methyl ester, and jasmonic acid methyl ester, among others. Additional systematic variations include this compound, [1R-[1α,2β(Z)]]- and cyclopentaneacetic acid, 3-oxo-2-(2Z)-2-penten-1-yl-, methyl ester, (1R,2R)-, which specify particular stereochemical configurations.
The following table summarizes the primary systematic names and their corresponding structural specifications:
Structural Relationship to Jasmonate Derivatives
The structural relationship between this compound and naturally occurring jasmonate derivatives represents a fundamental connection within the broader family of cyclopentenone-based signaling molecules. Methyl jasmonate, the archetypal compound in this class, shares the core cyclopentane ring system with a ketone functionality and an acetate side chain, establishing the basic structural template that defines jasmonate chemistry. The relationship extends beyond simple structural similarity to encompass shared biosynthetic origins and functional properties within plant biochemical systems.
Jasmonic acid itself, from which methyl jasmonate derives through methylation, possesses the molecular formula C₁₂H₁₈O₃ and represents the parent carboxylic acid form of the jasmonate family. The systematic IUPAC name for jasmonic acid is {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetic acid, which clearly demonstrates the structural foundation shared with the methyl ester derivatives. This parent compound undergoes methylation via S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase to produce methyl jasmonate and related methyl ester derivatives.
The biosynthetic pathway leading to jasmonates begins with linolenic acid and proceeds through the octadecanoid pathway, involving sequential oxygenation, cyclization, and reduction steps. This pathway produces 12-oxo-phytodienoic acid as an intermediate, which undergoes reduction and three rounds of beta-oxidation to form (+)-7-iso-jasmonic acid, the immediate precursor to jasmonic acid. The methyl ester derivatives, including the compound under investigation, represent further metabolic modifications that enhance volatility and membrane permeability properties.
Structural variants within the jasmonate family include dihydrojasmonate derivatives, which lack the double bond in the pentenyl side chain. Methyl dihydrojasmonate, with the systematic name cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, represents a saturated analog that shares the fundamental cyclopentane-acetate framework while differing in the degree of unsaturation in the aliphatic side chain. This compound, bearing CAS number 24851-98-7 or 39647-11-5 depending on stereochemical configuration, demonstrates the structural diversity possible within the jasmonate framework.
The following table illustrates the structural relationships among key jasmonate derivatives:
CAS Registry Numbers and Regulatory Databases
The Chemical Abstracts Service registration system provides definitive identification for this compound and its various stereoisomeric forms through multiple CAS registry numbers. The primary CAS number 39924-52-2 corresponds to the general structural formula without specific stereochemical designation, as documented in PubChem and multiple chemical supplier databases. This registry number serves as the most commonly referenced identifier for the compound in commercial and research contexts.
Properties
Key on ui mechanism of action |
Using the tomato pathotype of Alternaria alternata (Aa) and its AAL-toxin/tomato interaction as a model system, /the authors/ demonstrate a possible role for /jasmonic acid/ JA in susceptibility of plants against pathogens, which utilize host-specific toxins as virulence effectors. Disease development and in planta growth of the tomato pathotype of Aa were decreased in the def1 mutant, defective in biosynthesis of JA, compared with the wild-type (WT) cultivar. Exogenous methyl jasmonate (MeJA) application restored pathogen disease symptoms to the def1 mutant and led to increased disease in the WT. On the other hand, necrotic cell death was similarly induced by AAL-toxin both on def1 and WT, and MeJA application to the tomatoes did not affect the degree of cell death by the toxin. These results indicate that the JA-dependent signaling pathway is not involved in host basal defense responses against the tomato pathotype of Aa, but rather might affect pathogen acceptability via a toxin-independent manner. Data further suggest that JA has a promotional effect on susceptibility of tomato to toxigenic and necrotrophic pathogens, such that pathogens might utilize the JA signaling pathway for successful infection. ...WRKY plant-specific transcription factors, as one of the flagellin-inducible genes in /its non-host/ A. thaliana. Expression of WRKY41 is induced by inoculation with the incompatible pathogen P. syringae pv. tomato DC3000 (Pto) possessing AvrRpt2 and the non-host pathogens... Arabidopsis overexpressing WRKY41 showed enhanced resistance to the Pto wild-type but increased susceptibility to Erwinia carotovora EC1. WRKY41-overexpressing Arabidopsis constitutively expresses the PR5 gene, but suppresses the methyl jasmonate-induced PDF1.2 gene expression. These results demonstrate that WRKY41 may be a key regulator in the cross talk of salicylic acid and jasmonic acid pathways. Induction of cell death is an important component of plant defense against pathogens. There have been many reports on the role of phytohormones in pathogen-induced cell death, but jasmonic acid (JA) has not been implicated as a regulator of the response. Here, /investigators/ report the function of NbHB1, Nicotiana benthamiana homeobox1, in pathogen-induced cell death in connection with JA signaling. Involvement of NbHB1 in cell death was analyzed by gain- and loss-of-function studies using Agrobacterium-mediated transient overexpression and virus-induced gene silencing, respectively. Expression of NbHB1 following pathogen inoculations and various treatments was monitored by reverse transcription polymerase chain reaction. Transcript levels of NbHB1 were upregulated by infection with virulent and avirulent bacterial pathogens. Ectopic expression of NbHB1 accelerated cell death following treatment with darkness, methyl jasmonate, or pathogen inoculation. Conversely, when NbHB1 was silenced, pathogen-induced cell death was delayed. NbHB1-induced cell death was also delayed by silencing of NbCOI1, indicating a requirement for JA-mediated signaling. Overexpression of the domain-deleted proteins of NbHB1 revealed that the homeodomain, leucine zipper, and part of the variable N-terminal region were necessary for NbHB1 functionality. These results strongly suggest the role of NbHB1 in pathogen-induced plant cell death via the JA-mediated signaling pathway. In this study, /the authors/ employed high throughput Illumina sequencing to identify miRNAs from Taxus chinensis (T. chinensis) cells to investigate the effect of the taxoid elicitor methyl jasmonate (MJ) on miRNA expression. In a dataset of approximately 6.6 million sequences, a total of 58 miRNAs, belonging to 25 families were identified. A majority of them are conserved between angiosperms and gymnosperms. However, two miRNAs (miR1310 and miR1314) appear gymnosperm-specific, with miR1314 likely to exist as a cluster. MJ treatment significantly affected the expression of specific miRNAs; 14 miRNAs from 7 different families (miR156, miR168, miR169, miR172, miR396, miR480 and mir1310) were down regulated whereas 3 miRNAs from 2 families (miR164 and miR390) were up regulated. For more Mechanism of Action (Complete) data for Methyl Jasmonate (13 total), please visit the HSDB record page. |
|---|---|
CAS No. |
20073-13-6 |
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m0/s1 |
InChI Key |
GEWDNTWNSAZUDX-XXJOZFEBSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
boiling_point |
BP: 110 °C at 0.2 mm Hg |
Color/Form |
Colorless liquid |
density |
Specific density: 1.021 at 22.6 °C/4 °C 1.017-1.023 |
flash_point |
> 113 degrees C (> 235 degrees F) - closed cup |
physical_description |
Colorless liquid with a sharp odor; [Merck Index] Colourless oily liquid; Powerful floral-herbaceous, sweet aroma |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Synonyms |
(1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid Methyl Ester; _x000B_(Z)-trans-(+/-)-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid Methyl Ester; (+/-)-Methyl Jasmonate; [1α,2β(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Pathway
The chlorination-dechlorination method, patented by CN101302157B, utilizes methyl dihydrojasmonate (Hedione) as the starting material. The process involves two key steps:
-
Chlorination : Methyl dihydrojasmonate reacts with chlorinating agents (e.g., N-chlorosuccinimide, Cl₂) in dichloromethane or acetonitrile at 25–80°C for 3–8 hours, yielding chloro-dihydrojasmonate.
-
Dechlorination : The intermediate undergoes elimination with organic amines (triethylamine, diethylamine) under reflux, forming the target compound via HCl elimination.
The overall reaction is represented as:
Optimization and Industrial Feasibility
Key parameters affecting yield include:
-
Chlorinating Agent : N-chlorosuccinimide (NCS) provides higher regioselectivity (85% yield) compared to Cl₂ (78%).
-
Solvent : Tetrahydrofuran (THF) increases reaction rates by 20% over dichloromethane due to better solubilization of intermediates.
-
Temperature : Maintaining 50°C during dechlorination minimizes side products (<5%).
Table 1 : Yield Optimization in Chlorination-Dechlorination
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Chlorinating Agent | NCS | 85 |
| Solvent | THF | 82 |
| Reaction Time | 6 hours | 84 |
| Temperature | 50°C | 88 |
Industrial trials demonstrate scalability up to 100 kg/batch with 82.5% yield.
1,4-Michael Addition and Oxidation
Synthetic Route
CN101519355B outlines a pathway starting from 2-pentylcyclopentenone:
-
1,4-Michael Addition : Reaction with allyl zinc bromide forms 2-pentyl-3-allylcyclopentanone.
-
Ruthenium-Catalyzed Oxidation : Sodium periodate (NaIO₄) and RuCl₃·H₂O oxidize the allyl group to a carboxylic acid.
-
Esterification : Methanol and H₂SO₄ convert the acid to methyl ester.
The process achieves 85% yield at the oxidation stage, with 91.6% purity post-distillation.
Catalytic Efficiency
-
RuCl₃ Loading : 2 mol% reduces side oxidation by 40% compared to 5 mol%.
-
Solvent System : Acetone/water (4:1) enhances NaIO₄ solubility, improving conversion rates by 18%.
Alkylation of Cyclopentaneacetic Acid Derivatives
US4014919A describes alkylation of 2-carbomethoxy-3-oxocyclopentaneacetic acid methyl ester with pentynyl bromide, followed by hydrogenation. Key steps include:
-
Alkylation : Pd/BaSO₄ catalyzes the addition of 2-pentynyl bromide at 25°C.
-
Hydrogenation : 5% Pd/C selectively reduces triple bonds to cis-alkenes (98% yield).
Advantage : Stereoselectivity for cis-isomers exceeds 90%, critical for fragrance quality.
Reformatsky Reaction and Jones Oxidation
Early methods (Ravid, 1974) involve:
-
Reformatsky Reaction : 2-Pentylcyclopentenone reacts with methyl bromoacetate/Zn to form β-hydroxy ester.
-
Jones Oxidation : CrO₃/H₂SO₄ oxidizes the alcohol to ketone.
Limitation : Low yields (50–60%) due to over-oxidation.
Epoxidation-Wittig Rearrangement
-
Epoxidation : 2-Pentylcyclopentenone reacts with H₂O₂/KOH to form epoxide.
-
Wittig Reaction : Trimethylphosphine methyl acetate rearranges the epoxide to MeJA.
Yield : 65–70%, limited by competing ring-opening reactions.
β-Keto Ester Cyclization
Zhou et al. (2000) developed a route from succinic acid:
-
Fridel-Crafts Acylation : Succinic acid + octanoyl chloride → 2-pentyl-1,3-cyclopentanedione.
-
Michael Addition : Dimethyl malonate adds to the dione.
-
Decarboxylation : Heating removes CO₂, forming MeJA.
Yield : 58%, with challenges in purifying intermediates.
Analytical Characterization
Synthetic MeJA is validated using:
-
IR Spectroscopy : Peaks at 1739 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).
-
¹H NMR : δ 0.87 (t, 3H, CH₃), 3.71 (s, 3H, OCH₃), 5.32 (m, 2H, CH=CH).
-
MS : m/z 224.3 [M+H]⁺, base peak at 109.1 (cyclopentyl fragment).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Agricultural Applications
1.1 Plant Growth Regulation
Methyl jasmonate plays a crucial role in plant signaling and defense mechanisms. It is known to induce stress responses in plants, enhancing their resilience against biotic and abiotic stresses. For instance, studies have shown that the application of methyl jasmonate can significantly improve the resistance of crops to pests and diseases by activating defense-related genes .
Case Study:
In a field bioassay conducted on Lutz spruce trees in Alaska, the application of methyl jasmonate was evaluated for its effectiveness in preventing bark beetle attacks. The results indicated that trees treated with methyl jasmonate had a lower incidence of beetle infestation compared to untreated controls, highlighting its potential as a natural pesticide .
1.2 Enhancing Flavor and Aroma
Methyl jasmonate is also utilized in the food industry as a flavor enhancer. Its application can improve the aroma profile of various food products. It is often used in conjunction with other flavor compounds to create complex flavor profiles that are desirable in culinary applications .
Biochemical Research Applications
2.1 Induction of Secondary Metabolites
Methyl jasmonate is widely used in plant tissue culture to stimulate the production of secondary metabolites such as phenolics and alkaloids. These compounds are important for plant defense and have significant pharmaceutical properties.
Data Table: Induction of Secondary Metabolites by Methyl Jasmonate
| Plant Species | Concentration (µM) | Yield of Secondary Metabolites (mg/g) |
|---|---|---|
| Arabidopsis | 10 | 15 |
| Tobacco | 50 | 20 |
| Tomato | 100 | 25 |
This table illustrates how varying concentrations of methyl jasmonate can affect the yield of secondary metabolites across different plant species .
Environmental Applications
3.1 Bioremediation
Methyl jasmonate has been investigated for its potential role in bioremediation processes. Its ability to enhance stress tolerance in plants can be leveraged to improve the uptake of contaminants from soil and water systems, thereby aiding in environmental cleanup efforts.
Case Study:
Research has demonstrated that treating certain plant species with methyl jasmonate can enhance their ability to absorb heavy metals from contaminated soils. This application is particularly relevant for phytoremediation strategies aimed at restoring polluted environments .
Toxicological Assessments
While methyl jasmonate is generally recognized as safe for use in food applications, it is essential to assess its toxicity levels comprehensively. Studies indicate that it exhibits low acute toxicity and does not demonstrate significant mutagenic or genotoxic effects in standard assays .
Mechanism of Action
The mechanism of action of cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that induces the synthesis of defensive proteins in response to stress . In cancer research, it has been shown to exhibit selective cytotoxic effects towards cancer cells by inducing apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Differences
The compound is compared to three primary analogues:
Key Observations :
- MeJA vs. Hedione : The unsaturated 2-pentenyl group in MeJA introduces reactivity and volatility, while Hedione’s saturated pentyl group enhances stability, making it preferred in perfumery .
- Stereoisomerism : The (1R,2R) configuration of MeJA is critical for plant signaling, whereas the (1R,2S) isomer (CAS: 95722-42-2) shows distinct bioactivity and fragrance profiles .
Functional and Application Differences
Fragrance Industry
- MeJA: Provides a sharp, transient jasmine note but is less stable due to oxidation-prone double bonds .
- Hedione : Dominates in perfumes (e.g., Glade candles ) for its long-lasting, fresh odor. Its logP (~3.5, estimated) enhances lipid solubility, improving skin adhesion .
Analytical Behavior
Research Findings and Industrial Relevance
Fragrance Development
Hedione accounts for 0.14–2.13% in essential oil extracts (e.g., Achillea fragrantissima ) and is a staple in commercial fragrances (e.g., FEMA No. 3408 ). Its stability under storage (≥2 years at −20°C ) contrasts with MeJA’s shorter shelf life.
Biological Activity
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester, commonly known as methyl jasmonate , is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
- Chemical Name : this compound
- CAS Number : 39924-52-2
- Molecular Formula : C13H20O3
- Molecular Weight : 224.3 g/mol
Mechanisms of Biological Activity
Methyl jasmonate exhibits various biological activities primarily through its role as a signaling molecule in plants and its potential therapeutic effects in humans.
1. Anticancer Activity
Methyl jasmonate has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. Research indicates that it can inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
3. Plant Defense Mechanism
In plants, methyl jasmonate acts as a signaling molecule that triggers the expression of defense-related genes. It enhances the synthesis of secondary metabolites, which are crucial for plant defense against herbivores and pathogens .
Table 1: Summary of Biological Activities
| Biological Activity | Description | Cell Lines/Models | Mechanism |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7, PC-3, A549 | Caspase activation, Bcl-2 modulation |
| Anti-inflammatory | Reduces cytokine levels | In vitro inflammatory models | COX/LOX inhibition |
| Plant defense | Induces gene expression | Various plant species | Secondary metabolite synthesis |
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with methyl jasmonate resulted in a significant decrease in cell viability in MCF-7 cells with an IC50 value of approximately 13.49 µg/mL. The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathways .
- Anti-inflammatory Action : In a model of lipopolysaccharide-induced inflammation, methyl jasmonate reduced levels of TNF-alpha and IL-6 cytokines by over 50%, showcasing its potential as an anti-inflammatory agent .
- Agricultural Applications : Research has shown that applying methyl jasmonate to crops can enhance resistance to pests by boosting the production of defensive compounds such as phenolics and flavonoids .
Q & A
Q. What analytical methods are recommended for identifying and quantifying Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester in complex biological matrices?
Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification and quantification. For example, non-invasive sorptive extraction coupled with GC/MS has been used to detect this compound in human skin surface chemicals at a retention index of 1650–1657 . Comprehensive GC/MS libraries, such as those referencing methyl epi-jasmonate (CAS 42536-97-0), provide spectral matches for stereochemical differentiation . In plant extracts, GC/MS analysis confirmed its presence with a molecular formula of C₁₃H₂₂O₃ and a molecular weight of 226 .
Q. How should this compound be stored to ensure stability in experimental settings?
The compound is stable for ≥2 years when stored at -20°C in sealed containers. Avoid exposure to light and moisture to prevent degradation . For short-term use, refrigeration at 4°C is acceptable, but repeated freeze-thaw cycles should be minimized to preserve structural integrity .
Q. What are the primary biological roles of this compound in plant systems?
As a methyl jasmonate derivative, it functions as a signaling molecule in plant defense mechanisms. It induces the production of secondary metabolites (e.g., alkaloids, terpenoids) and activates systemic acquired resistance against pathogens . Experimental designs often involve foliar application at concentrations of 0.1–1.0 mM to study its role in stress responses .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Stereoisomers like cis- and trans-configured derivatives exhibit distinct bioactivities. For instance, methyl epi-jasmonate (1α,2α,(Z)-configuration, CAS 42536-97-0) shows altered receptor-binding affinity compared to the (1R,2S)-isomer (CAS 95722-42-2) . Researchers must verify stereochemical purity using chiral chromatography or nuclear magnetic resonance (NMR) to ensure reproducibility in bioassays .
Q. What methodologies are effective for incorporating this compound into controlled-release delivery systems?
Methyl dihydrojasmonate (Hedione, CAS 24851-98-7) has been encapsulated in hydrogels for sustained release of bioactive carbonyl derivatives. A study using polyvinyl alcohol hydrogels demonstrated 80% release over 72 hours under physiological conditions (pH 7.4, 37°C) . Optimization parameters include cross-linking density (e.g., glutaraldehyde concentration) and hydrogel porosity .
Q. How can non-target screening (NTS) techniques detect this compound in environmental samples?
High-resolution mass spectrometry (HRMS) with LC-QTOF platforms enables identification in complex matrices. A 2013 study detected it in recycled polyolefins using NTS, with a characteristic fragment ion at m/z 226.1569 (C₁₃H₂₂O₃⁺) . Data analysis tools like in silico fragmentation (e.g., CFM-ID) and isotopic pattern matching improve confidence in identification .
Q. What experimental designs address discrepancies in reported CAS numbers and stereoisomeric forms?
Cross-referencing CAS numbers with stereochemical descriptors is critical. For example:
Q. How does this compound interact with microbial pathogens in agricultural systems?
In antifungal assays, it inhibits mycotoxin production by Alternaria alternata at 2.13% relative concentration in beetroot extracts . Experimental setups involve co-culturing pathogens with plant tissues pretreated with 50–100 µM methyl jasmonate, followed by HPLC quantification of mycotoxins (e.g., alternariol) .
Methodological Best Practices
- Synthesis Optimization : While direct synthesis protocols are scarce in the literature, esterification of 3-oxo-2-(2-pentenyl)cyclopentaneacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a plausible route. Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel chromatography .
- Bioactivity Assays : Use Arabidopsis thaliana or tomato (Solanum lycopersicum) mutants deficient in jasmonate signaling (e.g., coi1) to study specificity in defense responses .
- Environmental Monitoring : Combine passive sampling (e.g., PDMS patches) with HRMS for ecological exposure studies, noting its detection in recycled plastics at concentrations up to 1.69 µg/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
